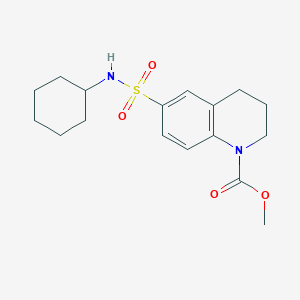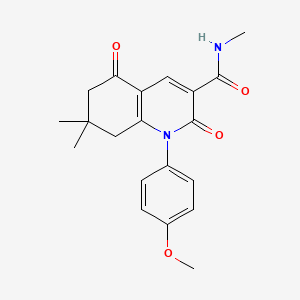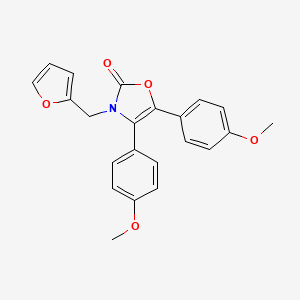
methyl 6-(cyclohexylsulfamoyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE is a complex organic compound with a quinoline core structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the cyclohexylamino and sulfonyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-3,4-dihydroquinoline with cyclohexylamine to introduce the cyclohexylamino group. This is followed by sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline core.
Scientific Research Applications
METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
8-Hydroxyquinolines: These derivatives have a hydroxyl group at the 8-position and exhibit diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE is unique due to the presence of both cyclohexylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H24N2O4S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 6-(cyclohexylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-23-17(20)19-11-5-6-13-12-15(9-10-16(13)19)24(21,22)18-14-7-3-2-4-8-14/h9-10,12,14,18H,2-8,11H2,1H3 |
InChI Key |
OTQBNSWLDZXWJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide](/img/structure/B11067163.png)
![2-amino-4-(furan-2-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11067168.png)
![1-(4-Fluorobenzyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11067170.png)
![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11067192.png)
![1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11067195.png)
![3-Methyl-1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067205.png)
![Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate](/img/structure/B11067212.png)
![5'-benzyl-1-(2-bromoethyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067214.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B11067218.png)
![1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11067224.png)
![N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11067227.png)
![1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide](/img/structure/B11067229.png)

